molecular formula C13H18O B2787321 [(1R,2S)-2-Phenylcyclohexyl]methanol CAS No. 141845-95-6

[(1R,2S)-2-Phenylcyclohexyl]methanol

Cat. No.: B2787321
CAS No.: 141845-95-6
M. Wt: 190.286
InChI Key: MJXMWXWVIXLIGK-QWHCGFSZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing [(1R,2S)-2-Phenylcyclohexyl]methanol involves the reaction of cyclohexene oxide with phenylmagnesium bromide in the presence of a copper(I) chloride catalyst. The reaction is typically carried out in dry tetrahydrofuran (THF) at low temperatures (around -30°C) to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization from pentane are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

[(1R,2S)-2-Phenylcyclohexyl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(1R,2S)-2-Phenylcyclohexyl]methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(1R,2S)-2-Phenylcyclohexyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group plays a crucial role in these interactions, facilitating hydrogen bonding and other molecular interactions. The compound’s chiral nature also influences its binding affinity and specificity towards different targets .

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-Phenylcyclohexanol: A closely related compound with a hydroxyl group instead of a methanol group.

    (1S,2R)-2-Phenylcyclohexyl]methanol: The enantiomer of [(1R,2S)-2-Phenylcyclohexyl]methanol.

    Cyclohexylmethanol: A simpler analog without the phenyl group.

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of both a phenyl group and a hydroxyl group.

Properties

IUPAC Name

[(1R,2S)-2-phenylcyclohexyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-3,6-7,12-14H,4-5,8-10H2/t12-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJXMWXWVIXLIGK-QWHCGFSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CO)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)CO)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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